molecular formula C14H13NO2 B14115346 (R)-Amino-biphenyl-2-YL-acetic acid CAS No. 1228570-53-3

(R)-Amino-biphenyl-2-YL-acetic acid

Cat. No.: B14115346
CAS No.: 1228570-53-3
M. Wt: 227.26 g/mol
InChI Key: FSCAPPLHQKZYEY-CYBMUJFWSA-N
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Description

®-Amino-biphenyl-2-YL-acetic acid is an organic compound that features a biphenyl structure with an amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Amino-biphenyl-2-YL-acetic acid typically involves several steps, including the formation of the biphenyl core, introduction of the amino group, and attachment of the acetic acid moiety. One common method involves the use of Grignard reagents to form the biphenyl structure, followed by nitration and reduction to introduce the amino group.

Industrial Production Methods: Industrial production of ®-Amino-biphenyl-2-YL-acetic acid often employs catalytic hydrogenation and other scalable chemical processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: ®-Amino-biphenyl-2-YL-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

®-Amino-biphenyl-2-YL-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-Amino-biphenyl-2-YL-acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the biphenyl structure allows for π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: ®-Amino-biphenyl-2-YL-acetic acid is unique due to the specific positioning of the amino group, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications .

Properties

CAS No.

1228570-53-3

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

(2R)-2-amino-2-(2-phenylphenyl)acetic acid

InChI

InChI=1S/C14H13NO2/c15-13(14(16)17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H,15H2,(H,16,17)/t13-/m1/s1

InChI Key

FSCAPPLHQKZYEY-CYBMUJFWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[C@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(C(=O)O)N

Origin of Product

United States

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